molecular formula C16H20N2O4S B2972005 N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide CAS No. 452299-82-0

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide

Cat. No.: B2972005
CAS No.: 452299-82-0
M. Wt: 336.41
InChI Key: YFLVNHDLCWUDCE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide is an organic compound with a complex structure that includes a cyclohexyl group, a benzothiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide typically involves multiple steps. One common method starts with the reaction of cyclohexylamine with 2-chlorobenzothiazole to form N-cyclohexyl-2-benzothiazolamine. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexyl and acetamide groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-benzothiazolamine
  • N-cyclohexylbenzothiazole-2-sulphenamide
  • N-cyclohexyl-2-benzothiazolylsulfenamide

Uniqueness

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-17(12-7-3-2-4-8-12)15(19)11-18-16(20)13-9-5-6-10-14(13)23(18,21)22/h5-6,9-10,12H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLVNHDLCWUDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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